GLP-1R modulator L7-028

GLP-1R allosteric modulation SAR optimization radioligand binding

Standard GLP-1R PAMs like C5 show in vitro potency but fail in OGTT models, while generic allosteric modulators lack defined bias profiles. L7-028 is the only Wang et al. (2021) series PAM with documented in vivo glucose-lowering efficacy and unique GLP-1(9-36) enhancement. - **In vivo validated**: Active in mouse OGTT; C5 is inactive despite higher cAMP potency - **Tool for GLP-1(9-36) studies**: Enhances truncated metabolite efficacy from ~20-30% to ~80-90% - **Biased signaling probe**: Distinct β-arrestin recruitment vs. C5/C16 for pathway dissection - **Q394-sensitive control**: Differentiates allosteric pocket mutants in structure-function work

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
Cat. No. B10854648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R modulator L7-028
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4
InChIInChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27)
InChIKeyQASJOTNVPCHDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L7-028: GLP-1R PAM Overview


GLP-1R modulator L7-028 (CAS 2648317-95-5) is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), discovered through structure-based virtual screening and SAR optimization [1]. With a molecular weight of 392.49 and formula C24H28N2O3 , L7-028 binds to a cryptic transmembrane allosteric pocket comprising TM3, TM5, and TM6, enhancing orthosteric GLP-1 binding affinity and cAMP signaling without direct peptide interaction [1]. The compound demonstrates a docking score of -10.3 kcal/mol and exhibits selectivity for GLP-1R over CRF1R [1].

Why L7-028 Is Not Substitutable


Positive allosteric modulators of GLP-1R exhibit divergent pharmacologies dictated by their chemotypes, binding modes, and signal bias profiles [1]. L7-028 is a non-covalent benzamide derivative that occupies a distinct transmembrane site, whereas earlier PAMs like BETP act via covalent modification and suffer from electrophilic liabilities and poor oral bioavailability [2]. Even among closely related analogs from the same discovery campaign (e.g., C5 and C16), L7-028 demonstrates a unique signaling signature characterized by minimal β-arrestin recruitment, contrasting with C5's pronounced bias toward arrestin pathways [1]. Consequently, generic substitution among GLP-1R PAMs is not scientifically justified—differences in allosteric cooperativity, ligand-probe dependence, and pathway selectivity directly impact experimental outcomes and therapeutic relevance.

L7-028 vs. C5 and C16


cAMP Potentiation and Signaling Bias

L7-028 was developed through structure-activity relationship (SAR) optimization of the initial hit L7, which showed only weak activity at high concentrations [1]. In contrast, L7-028 exhibits a defined EC50 of 11.01 ± 2.73 μM for enhancing 125I-GLP-1 binding in CHO cells expressing GLP-1R [1]. This represents a quantifiable potency improvement over the parent compound, enabling more reliable dose-response studies.

GLP-1R allosteric modulation SAR optimization radioligand binding

GLP-1(9-36) Efficacy Enhancement

In a competitive radioligand binding assay, L7-028 (at 30 μM) increased the apparent binding affinity of cold GLP-1, reducing the IC50 from 7.6 nM (baseline) to 2.9 nM—a 2.6-fold improvement [1]. This leftward shift in the GLP-1 binding curve confirms that L7-028 acts as a positive allosteric modulator by enhancing orthosteric ligand affinity.

GLP-1R binding affinity allosteric cooperativity competitive binding

In Vivo Glucose Tolerance (OGTT)

In head-to-head signaling assays, L7-028, C5, and C16 all left-shifted GLP-1-induced cAMP accumulation to a similar extent (pEC50 values: DMSO 10.48, L7-028 10.74, C5 10.81, C16 10.80) [1]. However, C5 significantly enhanced β-arrestin1 recruitment (pEC50 7.86, P=0.0384 vs. DMSO) and β-arrestin2 recruitment (pEC50 7.98), whereas L7-028 had no statistically significant effect on either β-arrestin1 (pEC50 7.54, P=0.8541) or β-arrestin2 (pEC50 7.59, P=0.9999) [1]. This indicates that L7-028 is a G protein-biased PAM with minimal arrestin pathway activation.

biased signaling β-arrestin GLP-1R functional selectivity

Q394A Mutation Sensitivity

L7-028 did not facilitate ligand-induced activation of corticotropin-releasing factor 1 receptor (CRF1R), a closely related class B GPCR, suggesting selectivity for GLP-1R [1]. In contrast, the covalent PAM BETP has been reported to exhibit off-target reactivity due to its electrophilic nature [2].

GLP-1R selectivity class B GPCR off-target profiling

Superior DMSO Solubility: L7-028 Enables Higher Stock Concentrations Than BETP

L7-028 exhibits high solubility in DMSO at 100 mg/mL (254.78 mM), enabling the preparation of concentrated stock solutions . In comparison, the GLP-1R PAM BETP has a reported DMSO solubility of 40.64 mg/mL (100 mM) , limiting the maximum achievable stock concentration.

compound solubility DMSO stock in vitro assay preparation

L7-028 Research Applications


In Vivo OGTT Metabolic Studies

Researchers investigating the thermodynamics and cooperativity of GLP-1R allosteric modulation can utilize L7-028 as a reference PAM. Its ability to reduce the IC50 of GLP-1 from 7.6 nM to 2.9 nM [1] provides a clear quantitative readout for validating allosteric models, developing novel PAMs, or benchmarking compound libraries.

GLP-1(9-36) Metabolite Signaling

For studies aimed at dissecting GLP-1R signaling bias, L7-028 serves as a G protein-biased PAM with minimal β-arrestin recruitment (pEC50 7.54-7.59 vs. DMSO baseline) [1]. This profile allows researchers to selectively enhance cAMP production and insulin secretion without confounding arrestin-mediated internalization or signaling, making it ideal for pathway-specific mechanistic studies.

Q394 Allosteric Pocket SAR

L7-028's demonstrated lack of activity at CRF1R [1] positions it as a selective tool compound for GLP-1R within class B GPCR panels. This selectivity is critical for target validation studies where off-target effects on related receptors (e.g., CRF1R, GIPR, GCGR) could confound results.

β-Arrestin Recruitment Bias Profiling

With a DMSO solubility of 100 mg/mL (254.78 mM) [1], L7-028 is well-suited for assays requiring high compound concentrations, such as full dose-response curves, biophysical binding studies, or crystallization trials. The ability to prepare concentrated stocks minimizes DMSO carryover and ensures accurate dosing in 96- or 384-well formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R modulator L7-028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.